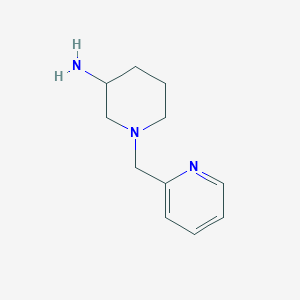
1-(2-pyridinylmethyl)-3-piperidinamine
Vue d'ensemble
Description
1-(2-pyridinylmethyl)-3-piperidinamine, also known as NMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NMP is a selective norepinephrine reuptake inhibitor, which means it can increase the levels of norepinephrine in the brain. This neurotransmitter is involved in a variety of physiological processes, including mood regulation, attention, and stress response. In
Mécanisme D'action
1-(2-pyridinylmethyl)-3-piperidinamine works by selectively inhibiting the reuptake of norepinephrine, which increases the amount of this neurotransmitter in the synaptic cleft. This leads to increased activation of norepinephrine receptors, which can improve mood, attention, and cognitive function. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have some affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinylmethyl)-3-piperidinamine are primarily related to its ability to increase norepinephrine levels in the brain. This can lead to increased activation of the sympathetic nervous system, which can result in increased heart rate, blood pressure, and respiratory rate. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-pyridinylmethyl)-3-piperidinamine in lab experiments is that it is a selective norepinephrine reuptake inhibitor, which means it can be used to specifically target this neurotransmitter system. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models, which means there is a wealth of data available on its pharmacology and potential therapeutic applications. However, one limitation of using 1-(2-pyridinylmethyl)-3-piperidinamine in lab experiments is that it has not yet been approved for clinical use, which means there may be some regulatory hurdles to overcome if it is to be used in human studies.
Orientations Futures
There are several potential future directions for research on 1-(2-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential therapeutic applications in depression and anxiety. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have analgesic effects, which makes it a potential treatment for chronic pain. Finally, there is some evidence to suggest that 1-(2-pyridinylmethyl)-3-piperidinamine may be effective in treating ADHD, although further research is needed to confirm this. Overall, 1-(2-pyridinylmethyl)-3-piperidinamine is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-(2-pyridinylmethyl)-3-piperidinamine has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(2-pyridinylmethyl)-3-piperidinamine has been shown to increase norepinephrine levels in the brain, which can improve mood and cognitive function. Additionally, 1-(2-pyridinylmethyl)-3-piperidinamine has been found to have analgesic effects, making it a potential treatment for chronic pain.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFVUJFAQEPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839520.png)
![3-(3-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839522.png)
![N-[4-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B3839534.png)
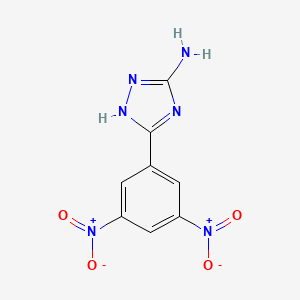
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
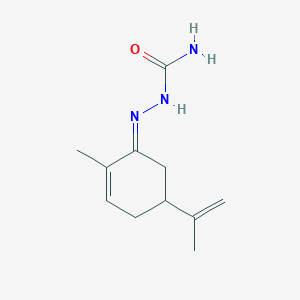

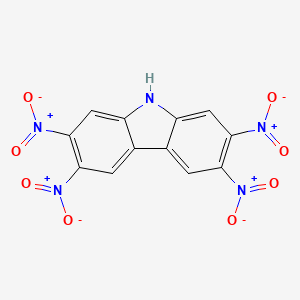
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
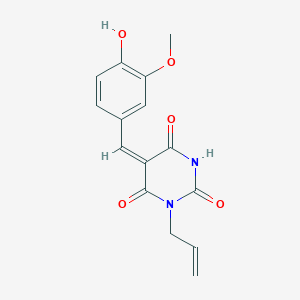
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)